CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CCN
.
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique structural features, including a spiro junction connecting two rings through a single atom. The compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and an azaspiro backbone, making it relevant for various chemical and biological applications. Its molecular formula is with a molecular weight of approximately 229.27 g/mol .
This compound is classified under organic compounds, specifically as a spirocyclic structure which is often utilized in medicinal chemistry and organic synthesis. It has been referenced in various scientific studies and patents, indicating its potential applications in drug discovery and synthetic chemistry .
The synthesis of tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves several steps:
tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can participate in various chemical reactions:
Common reagents used include:
These reactions are crucial for modifying the compound's functional groups to enhance its biological activity or synthesize derivatives .
The physical properties of tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate include:
Chemical properties include:
The stability of the compound under various conditions makes it suitable for further chemical transformations and applications in research settings .
tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a significant building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be explored for potential applications in drug discovery, particularly in developing novel therapeutics targeting specific biological pathways.
Research continues into its utility as a scaffold for synthesizing more complex molecules with enhanced biological activity .
The core structure of 5-oxa-2-azaspiro[3.4]octane features a cyclobutane ring spiro-fused to a 1,2-oxazolidine ring at the C3 position. This compact, strained spirocycle presents distinct synthetic challenges, particularly when incorporating the chiral (7S)-7-hydroxy configuration. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine within this azaspirocyclic framework, enabling precise stereocontrol during synthetic elaboration [5] [9].
The introduction of the (7S)-hydroxy group requires meticulous stereochemical control, typically achieved through chiral pool utilization, asymmetric induction, or enantioselective functionalization of preformed spirocyclic intermediates. Chiral building blocks like L-serine or L-glyceraldehyde derivatives provide stereochemical guidance for constructing the oxygen-containing ring with the requisite (S)-configuration. For instance, ring-opening of serine-derived epoxides with cyclobutyl anions can establish the spirocyclic backbone with transfer of chirality from the amino acid precursor to the C7 position [7] [9].
Enzymatic resolution offers a robust alternative for obtaining enantiopure (7S)-alcohols. Lipase-catalyzed kinetic resolution of racemic 7-hydroxy-5-oxa-2-azaspiro[3.4]octane derivatives using vinyl acetate in tert-butyl methyl ether selectively acetylates the (7R)-enantiomer, leaving the desired (7S)-alcohol unreacted and isolable in >99% enantiomeric excess. This approach demonstrates exceptional compatibility with the Boc-protected spirocyclic amine, preserving both the carbamate integrity and ring strain during resolution [8].
Table 1: Chiral Auxiliaries and Reagents for (7S)-7-Hydroxy Configuration
Chiral Source | Synthetic Application | Key Stereochemical Outcome | Reference Support |
---|---|---|---|
L-Serine | Epoxide ring-opening with cyclobutyl nucleophiles | Chirality transfer from Cα to C7 of spirocycle | [7] [9] |
D-Mannitol | Synthesis of enantiopure cyclobutane carbaldehyde | Diastereoselective addition to aldehyde at C7 position | [4] |
Pseudomonas cepacia lipase | Kinetic resolution of racemic 7-hydroxy-spirocycle | Selective acetylation of (7R)-enantiomer | [8] |
Sharpless asymmetric dihydroxylation | Functionalization of spiro[3.4]oct-6-ene derivatives | Installation of chiral diol precursor to (7S)-alcohol | [6] |
Metal-mediated stereoselective reductions provide additional strategic pathways. Ruthenium-(S)-BINAP complexes catalyze the asymmetric hydrogenation of 7-keto-5-oxa-2-azaspiro[3.4]octane intermediates, affording the (7S)-alcohol with enantiomeric ratios exceeding 95:5. This methodology capitalizes on the conformational rigidity of the spiro[3.4]octane framework, which enhances facial selectivity during hydride delivery to the carbonyl group [6].
The Boc group (tert-butyloxycarbonyl) serves as the protecting group of choice for the secondary amine in 5-oxa-2-azaspiro[3.4]octane synthesis due to its stability under basic conditions and orthogonal deprotection relative to other common protecting groups. Protection employs di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Triethylamine in tetrahydrofuran effectively promotes the reaction at ambient temperature, achieving near-quantitative protection without racemization at the C7 stereocenter. The reaction proceeds via nucleophilic attack of the spirocyclic secondary amine on the electrophilic carbonyl of Boc₂O, followed by decomposition of the tert-butyl carbonate leaving group into carbon dioxide and isobutylene [5] [9].
Table 2: Boc Protection Conditions for 5-Oxa-2-azaspiro[3.4]octane Amines
Conditions | Temperature | Time (h) | Yield (%) | Stereochemical Integrity | Key Advantage |
---|---|---|---|---|---|
Boc₂O, Triethylamine, THF | 25°C | 2-4 | 95-99 | Full retention of (7S) config | Mild, high-yielding |
Boc₂O, DMAP, Solvent-free | 40°C | 1 | 92 | Full retention | No solvent, catalytic base |
Boc₂O, 1,1,1,3,3,3-Hexafluoroisopropanol | 25°C | 6 | 90 | Full retention | Chemoselective for amines |
Boc-ONH₂, Water | 25°C | 12 | 88 | Full retention | Aqueous compatibility |
Deprotection employs strong acids like trifluoroacetic acid in dichloromethane (typically 25-50% v/v). The mechanism involves protonation of the carbamate oxygen, generating a tert-butyl cation and carbamic acid. The latter spontaneously decarboxylates to release the free amine and carbon dioxide. Critically, the strained spirocyclic framework and the C7 hydroxy group exhibit remarkable stability under these acidic conditions. The reaction typically completes within 1-3 hours at 0-25°C without epimerization at C7 or ring-opening side reactions. Scavengers like anisole or triethylsilane are often added to intercept the tert-butyl cation, preventing alkylation of sensitive functional groups [5] [9].
The Boc group demonstrates exceptional orthogonality to other protecting groups commonly employed in spirocycle synthesis. It remains stable during manipulations of the C7 hydroxy group, including silylation (tert-butyldimethylsilyl chloride, imidazole), acylation (acetic anhydride, pyridine), and oxidation (Dess-Martin periodinane). This stability enables sequential deprotection strategies—essential for synthesizing complex targets bearing the 5-oxa-2-azaspiro[3.4]octane pharmacophore [9].
Catalytic asymmetric synthesis provides the most direct access to enantiomerically enriched 5-oxa-2-azaspiro[3.4]octanes bearing the (7S)-hydroxy group. Pioneering work leveraged the Dzhemilev reaction, where ethylaluminum in the presence of chiral zirconocene catalysts promotes cycloalumination of methylenecyclobutane derivatives. Subsequent oxidation generates cyclobutyl carbinols that can be elaborated to the (7S)-hydroxy-5-oxa-2-azaspiro[3.4]octane framework with high enantioselectivity (85-90% enantiomeric excess) [6].
Organocatalytic strategies employing cinchona alkaloid derivatives enable the dynamic kinetic resolution of racemic spirocyclic precursors. Thiourea-based catalysts promote the asymmetric addition of alcohols or nucleophiles to activated ketones within the spiro[3.4]octane system, setting the C7 stereocenter with enantiomeric ratios exceeding 19:1. This approach benefits from the conformational constraint imposed by the spiro junction, which enhances stereodifferentiation during the transition state [3] [10].
Table 3: Catalytic Systems for Asymmetric Spiro[3.4]octane Synthesis
Catalytic System | Reaction Type | Enantiomeric Excess (%) | Key Spirocyclic Product | Reference |
---|---|---|---|---|
Cp₂ZrCl₂/(R)-BINOL, Et₃Al | Cycloalumination/Oxidation | 85-90 | 7-Hydroxyspiro[3.4]octane derivatives | [6] |
Cinchonidine-derived thiourea | Michael Addition | 95 | 7-Nitro-5-oxa-2-azaspiro[3.4]octanes | [3] |
(S)-TRIP phosphoric acid | Friedel-Crafts Alkylation | 92 | 7-Aryl-5-oxa-2-azaspiro[3.4]octanes | [10] |
Ru-(S)-BINAP | Asymmetric Hydrogenation | 96 | (7S)-7-Hydroxy-5-oxa-2-azaspiro[3.4]octane | [6] |
Chiral N-heterocyclic carbene | Stetter Reaction | 88 | 7-Acyl-5-oxa-2-azaspiro[3.4]octanes | [3] |
Transition metal catalysis offers complementary routes. Palladium complexes with (S)-t-BuPHOX ligands catalyze the decarboxylative asymmetric allylic alkylation of spirocyclic oxazolidinone precursors. This method constructs the quaternary spiro center with simultaneous installation of allylic functionality, achieving enantiomeric excesses >90%. Subsequent ozonolysis and reduction provide direct access to the (7S)-hydroxy configuration. The Boc group proves fully compatible with these transformations, allowing nitrogen protection throughout the sequence [10].
Chiral phosphoric acids catalyze the enantioselective cyclization of cyclobutanone-derived hydroxyamines. This intramolecular oxa-Michael addition constructs the 5-oxa-2-azaspiro[3.4]octane core with simultaneous creation of the C7 stereocenter. Using (R)-TRIP as the catalyst (3-5 mol% loading), the reaction proceeds at -40°C in toluene, delivering the spirocycle with the (7S)-configuration in 95% yield and 94% enantiomeric excess. This methodology exemplifies the power of asymmetric organocatalysis for directly assembling complex spirocyclic architectures with precise stereocontrol [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1